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Compound of Interest

Compound Name: 2-(3,4-Dimethylbenzoyl)pyridine

CAS No.: 102001-19-4

Cat. No.: B019211

Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the

analytical characterization of 2-(3,4-Dimethylbenzoyl)pyridine. Designed for researchers,

scientists, and professionals in drug development, this document delves into the interpretation

of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

insights herein are grounded in established spectroscopic principles and comparative analysis

with structurally related compounds, ensuring a robust framework for compound identification

and verification.

Molecular Structure and Overview
2-(3,4-Dimethylbenzoyl)pyridine is a ketone derivative featuring a pyridine ring linked to a

3,4-dimethylbenzoyl group. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of

approximately 211.26 g/mol .[1][2] The unique arrangement of the aromatic systems and the

carbonyl linker dictates its characteristic spectroscopic fingerprint. Understanding this structure

is fundamental to interpreting the spectral data that follows.

Caption: Molecular structure of 2-(3,4-Dimethylbenzoyl)pyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(3,4-
Dimethylbenzoyl)pyridine, based on the analysis of similar structures such as 2-

benzoylpyridine and substituted pyridines.[3][4]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons

on the pyridine and the dimethylbenzoyl rings.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.70 d 1H H-6' (Pyridine)

~8.05 d 1H H-3' (Pyridine)

~7.90 t 1H H-4' (Pyridine)

~7.70 d 1H H-2 (Benzoyl)

~7.60 dd 1H H-6 (Benzoyl)

~7.45 m 1H H-5' (Pyridine)

~7.25 d 1H H-5 (Benzoyl)

~2.35 s 3H 4-CH₃

~2.30 s 3H 3-CH₃

Aromatic Region (7.0-9.0 ppm): The protons on the pyridine ring are expected to be

deshielded due to the electron-withdrawing effect of the nitrogen atom. The H-6' proton,

being ortho to the nitrogen, will likely appear at the lowest field (~8.70 ppm). The protons on

the dimethylbenzoyl ring will show a splitting pattern characteristic of a 1,2,4-trisubstituted

benzene ring.
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Aliphatic Region (2.0-3.0 ppm): Two distinct singlets are predicted for the two methyl groups

on the benzoyl ring, as they are in different chemical environments.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms

in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~195.0 C=O (Ketone)

~155.0 C-2' (Pyridine)

~149.0 C-6' (Pyridine)

~142.0 C-4 (Benzoyl)

~137.0 C-3 (Benzoyl)

~136.5 C-4' (Pyridine)

~135.0 C-1 (Benzoyl)

~130.0 C-5 (Benzoyl)

~129.0 C-6 (Benzoyl)

~127.0 C-2 (Benzoyl)

~125.0 C-3' (Pyridine)

~122.0 C-5' (Pyridine)

~20.0 4-CH₃

~19.5 3-CH₃

The carbonyl carbon is expected to have the most downfield chemical shift. The carbon atoms

of the pyridine ring will have characteristic shifts, with C-2' and C-6' being the most deshielded
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due to their proximity to the nitrogen atom.[5][6] The carbons of the dimethylbenzoyl ring will

show shifts consistent with a substituted aromatic system.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(3,4-Dimethylbenzoyl)pyridine is expected to show characteristic absorption

bands for the carbonyl group, aromatic rings, and C-H bonds.

Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (CH₃)

~1660 Strong C=O stretch (Aryl ketone)

~1600, 1580, 1470 Medium-Strong Aromatic C=C ring stretch

~1430 Medium C-H bend (CH₃)

~1280 Medium C-C-C bend (Aryl ketone)

~850-800 Strong
C-H out-of-plane bend

(Substituted benzene)

The most prominent peak in the IR spectrum will be the strong absorption around 1660 cm⁻¹

corresponding to the stretching vibration of the carbonyl group. The exact position of this band

is influenced by the conjugation with both the pyridine and the dimethylphenyl rings. The

presence of aromatic rings will be confirmed by the C=C stretching vibrations in the 1600-1470

cm⁻¹ region and the C-H stretching bands above 3000 cm⁻¹.[7][8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-(3,4-Dimethylbenzoyl)pyridine, electron ionization (EI) would likely lead

to the following key fragments:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://testbook.com/question-answer/the-correct-match-of13c-nmr-chemical-shift-v--63b585e73cc884d3ea7985b0
https://www.researchgate.net/figure/C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl1_228591578
https://www.benchchem.com/product/b019211/docs?utm_src=pdf-body#spectroscopic-characterization-of-2-3-4-dimethylbenzoyl-pyridine-a-technical-guide
https://bcpw.bg.pw.edu.pl/Content/3747/bulletin_de_lacademie_polonaise_des_sciences_1964_nr9_s615.pdf
https://www.researchgate.net/figure/FTIR-spectrum-for-Pyridine_tbl1_287800745
https://www.benchchem.com/product/b019211/docs?utm_src=pdf-body#spectroscopic-characterization-of-2-3-4-dimethylbenzoyl-pyridine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Mass Spectrometry Fragmentation

m/z Fragment Ion

211 [M]⁺ (Molecular ion)

183 [M - CO]⁺

134 [C₉H₁₀O]⁺ (Dimethylbenzoyl cation)

105 [C₇H₅O]⁺ (Benzoyl cation)

77 [C₆H₅]⁺ (Phenyl cation)

78 [C₅H₄N]⁺ (Pyridyl cation)

The molecular ion peak [M]⁺ is expected at m/z 211. A common fragmentation pathway for

ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a

fragment at m/z 183. Cleavage of the bond between the carbonyl group and the pyridine ring

would generate the dimethylbenzoyl cation at m/z 134. Further fragmentation of this ion could

lead to the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). The pyridyl cation at m/z

78 is also an expected fragment.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.

Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-(3,4-Dimethylbenzoyl)pyridine
in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans.
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¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters

include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of

scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should

be applied.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to

TMS (0.00 ppm).

IR Spectroscopy Protocol
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of

the solid sample directly on the ATR crystal. For KBr pellet method, mix ~1 mg of the sample

with ~100 mg of dry KBr powder and press into a transparent pellet.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient

number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (for ATR) or a pure KBr pellet.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-300.

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose

fragmentation pathways consistent with the observed spectrum.

Conclusion
The predicted spectroscopic data presented in this guide provides a robust analytical

framework for the identification and characterization of 2-(3,4-Dimethylbenzoyl)pyridine. By
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combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify

the structure and purity of this compound. The provided experimental protocols offer a starting

point for obtaining high-quality spectral data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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